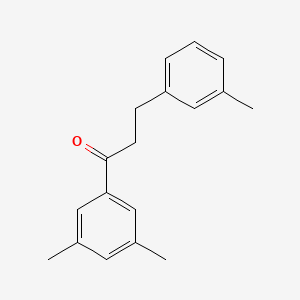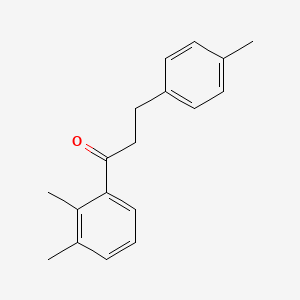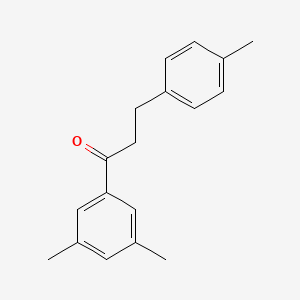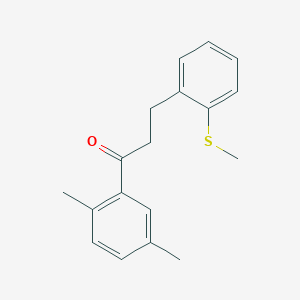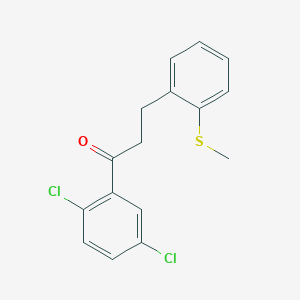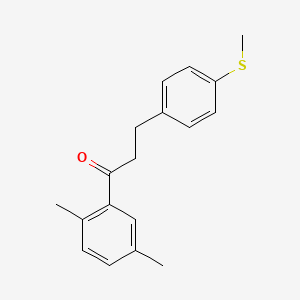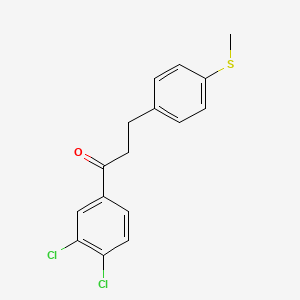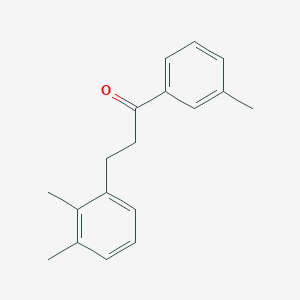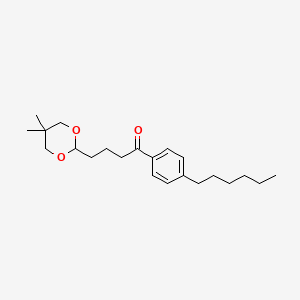
4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-hexylbutyrophenone
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-hexylbutyrophenone” would likely involve a dioxane ring, which is a type of heterocyclic compound . The exact structure would depend on the specific arrangement and bonding of the atoms .Chemical Reactions Analysis
Without more specific information, it’s difficult to predict the exact chemical reactions that “4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-hexylbutyrophenone” might undergo .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-hexylbutyrophenone” would be determined by its specific chemical structure .Aplicaciones Científicas De Investigación
Photodynamic Therapy (PDT)
Photodynamic therapy is a treatment that uses photosensitizing agents, alongside light, to produce reactive oxygen species that can kill cancer cells. Compounds like 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-hexylbutyrophenone are studied for their potential as photosensitizers due to their ability to generate singlet oxygen upon light activation . This makes them promising candidates for non-invasive cancer treatments.
Fluorescent Probes for Bioimaging
This compound can be used in the development of fluorescent probes for bioimaging. Its unique chemical structure allows it to emit fluorescence, which can be utilized in imaging techniques to visualize biological processes at the cellular and molecular levels . This application is crucial for understanding disease mechanisms and developing new therapeutic strategies.
Organic Light-Emitting Diodes (OLEDs)
In the field of materials science, 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-hexylbutyrophenone is explored for its use in OLEDs. Its ability to emit light when an electric current is applied makes it a valuable component in the development of efficient and durable OLED displays . This application is significant for advancing display technologies in consumer electronics.
Chemical Sensors
The compound’s sensitivity to environmental changes can be harnessed in the creation of chemical sensors. These sensors can detect various chemical substances by changing their fluorescence properties in response to specific analytes . This application is vital for environmental monitoring, industrial processes, and safety applications.
Drug Delivery Systems
In pharmaceutical research, 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-hexylbutyrophenone is investigated for its potential in drug delivery systems. Its ability to form stable complexes with drugs and release them in a controlled manner can improve the efficacy and safety of therapeutic agents . This application is crucial for developing advanced drug delivery mechanisms.
Molecular Electronics
The compound is also studied for its applications in molecular electronics, where it can be used to create molecular wires and other components. Its electronic properties make it suitable for constructing nanoscale electronic devices . This application is important for the development of future electronic technologies.
Catalysis
In the field of catalysis, 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-hexylbutyrophenone can act as a catalyst or a catalyst precursor in various chemical reactions. Its unique structure allows it to facilitate reactions that are otherwise difficult to achieve . This application is significant for industrial chemical processes and the development of new synthetic methodologies.
Polymer Science
Lastly, this compound is explored in polymer science for the synthesis of novel polymers with unique properties. Its incorporation into polymer chains can enhance the mechanical, thermal, and optical properties of the resulting materials . This application is crucial for developing advanced materials for various industrial applications.
Molecules | Free Full-Text | AIEgen-Based Fluorescent Nanomaterials: Fabrication and Biological Applications Crystal and molecular structure of bis(5,5-dimethyl-1,3-dioxan-2-YL) The Challenge of Synthesizing Oligomers for Molecular Wires
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(4-hexylphenyl)butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O3/c1-4-5-6-7-9-18-12-14-19(15-13-18)20(23)10-8-11-21-24-16-22(2,3)17-25-21/h12-15,21H,4-11,16-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKFLZYTUKXDEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C(=O)CCCC2OCC(CO2)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645984 | |
| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-hexylphenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-hexylbutyrophenone | |
CAS RN |
898787-29-6 | |
| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-hexylphenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





